![molecular formula C12H18F3NO5 B2585589 Methyl 2-(6-oxa-2-azaspiro[3.5]nonan-7-yl)acetate;2,2,2-trifluoroacetic acid CAS No. 2445791-53-5](/img/structure/B2585589.png)
Methyl 2-(6-oxa-2-azaspiro[3.5]nonan-7-yl)acetate;2,2,2-trifluoroacetic acid
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Description
Methyl 2-(6-oxa-2-azaspiro[3.5]nonan-7-yl)acetate;2,2,2-trifluoroacetic acid is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a spirocyclic lactam that contains a trifluoroacetic acid group and an ester group. It has been synthesized using various methods and has shown promising results in various scientific applications. 5]nonan-7-yl)acetate;2,2,2-trifluoroacetic acid.
Scientific Research Applications
Synthesis Techniques and Structural Studies
- Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole : A new synthesis pathway for 2-oxa-7-azaspiro[3.5]nonane is described, demonstrating the conversion of spirocyclic oxetanes into o-cycloalkylaminoacetanilides for oxidative cyclizations, leading to the formation of a tetracyclic system including [1,2-a] ring-fused benzimidazole (Gurry, McArdle, & Aldabbagh, 2015).
- Reductive Cleavage of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates : This study explores the cleavage of the N–O bond in the isoxazolidine ring, leading to the formation of bi- or tricyclic lactams or lactones, showcasing the compound's reactivity and potential in synthetic chemistry (Molchanov et al., 2016).
Antiviral and Antibacterial Applications
- Novel Antibacterial Activity Against Respiratory Pathogens : Compounds synthesized from related structures exhibited potent in vitro antibacterial activity against a range of respiratory pathogens, including multidrug-resistant and quinolone-resistant strains, highlighting their potential in developing new treatments for respiratory tract infections (Odagiri et al., 2013).
- Antiviral Evaluation of Spirothiazolidinone Derivatives : A study on spirothiazolidinone derivatives, designed and synthesized for their antiviral activity, showed strong activity against influenza A/H3N2 virus, suggesting the spirothiazolidinone scaffold's versatility in creating new classes of antiviral molecules (Apaydın, Loy, Stevaert, & Naesens, 2020).
Novel Synthetic Applications and Characterization
- Development of Novel Spirodiamino Acid Scaffold : A study demonstrated the use of intramolecular azomethine imine cycloaddition for constructing a unique, tri-functionalized scaffold for combinatorial chemistry, showcasing the compound's utility in creating diverse chemical structures for potential applications in drug discovery and development (Dolle et al., 1999).
properties
IUPAC Name |
methyl 2-(6-oxa-2-azaspiro[3.5]nonan-7-yl)acetate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.C2HF3O2/c1-13-9(12)4-8-2-3-10(7-14-8)5-11-6-10;3-2(4,5)1(6)7/h8,11H,2-7H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEMFLJFUNIIRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2(CNC2)CO1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-oxa-2-azaspiro[3.5]nonan-7-yl)acetate;2,2,2-trifluoroacetic acid |
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